molecular formula C9H11Cl2NO2 B15237406 (S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hcl

(S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hcl

Cat. No.: B15237406
M. Wt: 236.09 g/mol
InChI Key: ZXBKQDBQRTZDFL-QRPNPIFTSA-N
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Description

(S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, often a substituted benzene derivative.

    Chlorination: The aromatic ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, ensuring the desired (S)-enantiomer is obtained.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The chloro group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Methyl-substituted derivatives.

    Substitution: Hydroxyl and alkoxy-substituted derivatives.

Scientific Research Applications

(S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The presence of the amino and chloro groups allows for specific binding interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride: The enantiomer of the (S)-form, with different biological activity and properties.

    2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride: Lacks the methyl group, resulting in different chemical and biological properties.

    2-Amino-2-(3-methylphenyl)acetic acid hydrochloride: Lacks the chloro group, affecting its reactivity and interactions.

Uniqueness

(S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloro and methyl groups on the aromatic ring, along with the chiral center, makes it a valuable compound for various applications.

Properties

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

(2S)-2-amino-2-(2-chloro-3-methylphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c1-5-3-2-4-6(7(5)10)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m0./s1

InChI Key

ZXBKQDBQRTZDFL-QRPNPIFTSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](C(=O)O)N)Cl.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)O)N)Cl.Cl

Origin of Product

United States

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